

A Technical Guide to Cholesteryl Palmitate-d9: Commercial Availability and Applications in Research

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Compound of Interest

Compound Name: Cholesteryl Palmitate-d9

Cat. No.: B10775578

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Cholesteryl Palmitate-d9**, a deuterated analog of cholesteryl palmitate. This guide details its commercial availability, key technical specifications, and its critical role as an internal standard in quantitative analytical methodologies. Detailed experimental protocols for its application in lipidomics, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are provided to facilitate its use in a research setting.

Commercial Suppliers and Availability

Cholesteryl Palmitate-d9 is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The product is typically supplied as a solution in a suitable organic solvent, such as chloroform, to ensure stability and ease of handling. Researchers should always refer to the supplier's certificate of analysis for lot-specific information.

Supplier	Catalog Number	Purity	Formulation	Standard Unit Sizes	Storage
Cayman Chemical	28123	≥99% deuterated forms (d1-d9) [1]	A solution in chloroform[1]	1 mg, 5 mg, 10 mg	-20°C[1]
MedchemExpress	HY-W010708S	Not specified	Solution	1 mg, 5 mg	Solution, -20°C, 2 years[2]
Sapphire North America	28123	≥99% deuterated forms (d1-d9)	A solution in chloroform	1 mg, 5 mg, 10 mg	-20°C

Technical Specifications

Property	Value	Source
Molecular Formula	C ₄₃ H ₆₇ D ₉ O ₂	[1]
Molecular Weight	634.12 g/mol	[2]
Synonyms	16:0-d9 Cholesterol ester, Cholesterol Palmitate-d9, CE(16:0-d9)	[1]
Storage	Store at -20°C for long-term stability.[1][2]	Cayman Chemical, MedchemExpress
Solubility	Soluble in chloroform.	[1]
Stability	Stable for at least 2 years when stored correctly.[1]	Cayman Chemical

Applications in Research

Cholesteryl Palmitate-d9 is primarily utilized as an internal standard for the accurate quantification of cholesteryl palmitate and other cholesteryl esters in biological samples by GC-MS or LC-MS.[1][3] Its deuterated nature ensures that it co-elutes with the endogenous analyte

but is distinguishable by its higher mass, allowing for precise correction of sample loss during extraction and ionization variability in the mass spectrometer.

Experimental Protocols

The following sections provide detailed methodologies for the use of **Cholesteryl Palmitate-d9** in quantitative lipid analysis.

Lipid Extraction from Plasma

This protocol is adapted from the widely used Bligh and Dyer method for total lipid extraction. [\[4\]](#)

Materials:

- Plasma sample
- **Cholesteryl Palmitate-d9** internal standard solution (in chloroform)
- Chloroform
- Methanol
- 0.9% NaCl solution
- Glass centrifuge tubes with PTFE-lined caps

Procedure:

- To a 1.5 mL glass centrifuge tube, add 100 µL of plasma.
- Add a known amount of **Cholesteryl Palmitate-d9** internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.
- Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.
- Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Add 125 µL of chloroform and vortex for 30 seconds.

- Add 125 μ L of 0.9% NaCl solution and vortex for 30 seconds.
- Centrifuge at 2000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
- Dry the extracted lipids under a gentle stream of nitrogen. The dried extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS analysis.

Derivatization for GC-MS Analysis

For GC-MS analysis, the fatty acid moiety of cholesteryl esters is typically transesterified to a more volatile fatty acid methyl ester (FAME).

Materials:

- Dried lipid extract
- BF_3 -Methanol (14% w/v)
- Hexane
- Saturated NaCl solution
- Anhydrous sodium sulfate

Procedure:

- To the dried lipid extract, add 1 mL of BF_3 -Methanol solution.
- Cap the tube tightly and heat at 100°C for 1 hour.
- Cool the tube to room temperature.
- Add 1 mL of hexane and 1 mL of saturated NaCl solution.
- Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.

- Transfer the upper hexane layer containing the FAMES to a clean tube.
- Dry the hexane extract over anhydrous sodium sulfate.
- The sample is now ready for GC-MS analysis.

Quantitative Analysis by GC-MS

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

GC-MS Parameters (Example):

- Injector Temperature: 250°C
- Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Ion Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for endogenous cholesteryl palmitate (as its FAME) and the **Cholesteryl Palmitate-d9** internal standard.

Data Analysis:

- Create a calibration curve by analyzing a series of standards containing known concentrations of unlabeled Cholesteryl Palmitate and a fixed concentration of **Cholesteryl Palmitate-d9**.

- Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Determine the concentration of Cholesteryl Palmitate in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative Analysis by LC-MS/MS

Instrumentation:

- Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
- Reversed-phase C18 column.

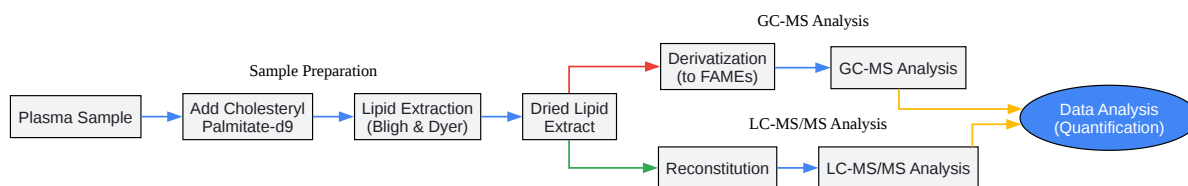
LC-MS/MS Parameters (Example):

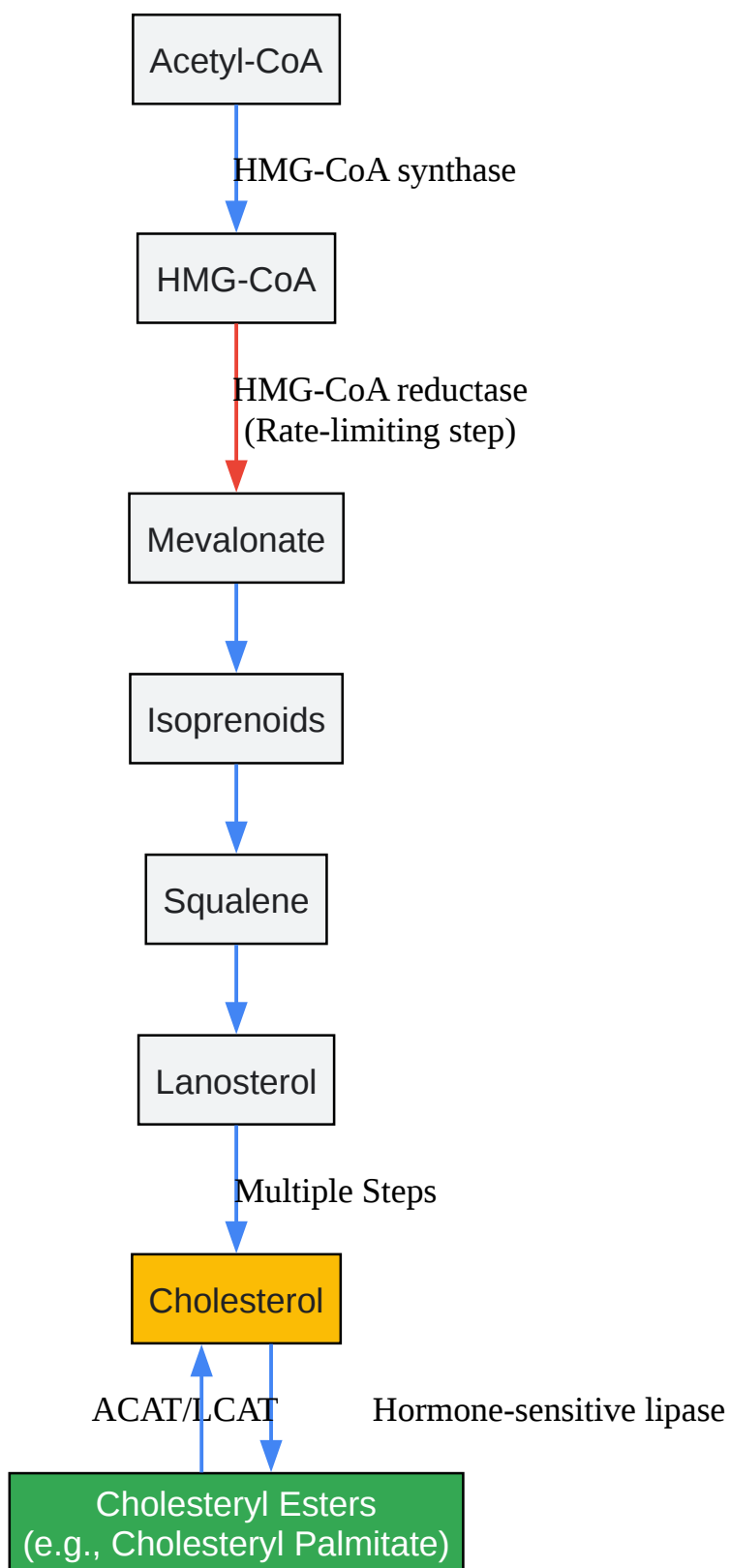
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
- Gradient: A suitable gradient to separate cholesteryl esters.
- Flow Rate: 0.3 mL/min.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MS/MS Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both endogenous Cholesteryl Palmitate and **Cholesteryl Palmitate-d9**.

Data Analysis: The data analysis procedure is similar to that of GC-MS, where a calibration curve is constructed using the peak area ratios of the analyte to the internal standard.

Visualizations

The following diagrams illustrate key concepts related to the application of **Cholesteryl Palmitate-d9**.





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References

- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
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